ent-17-Hydroxykaur-15-en-19-oic acid

Cytotoxicity Prostate Cancer Structure-Activity Relationship

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid first isolated from Aralia cordata and later identified in Laetia thamnia, Wedelia trilobata, and Sophora flavescens. It is characterized by a rare 15-ene double bond and a 17-hydroxymethyl group, which differentiate it from the more common 16-ene analogs like kaurenoic acid.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 35030-38-7
Cat. No. B210243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-17-Hydroxykaur-15-en-19-oic acid
CAS35030-38-7
Synonyms17-hydroxy-ent-kaur-15-en-19-oic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O
InChIInChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1
InChIKeyXEQHVCXFKPCQNM-LEUKZYDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

ent-17-Hydroxykaur-15-en-19-oic acid (CAS 35030-38-7): A Kaurane Diterpenoid for Cytotoxic and Anti-Inflammatory Research


ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid first isolated from Aralia cordata and later identified in Laetia thamnia, Wedelia trilobata, and Sophora flavescens [1]. It is characterized by a rare 15-ene double bond and a 17-hydroxymethyl group, which differentiate it from the more common 16-ene analogs like kaurenoic acid. The compound exhibits cytotoxic activity against human prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cell lines [2].

Why ent-17-Hydroxykaur-15-en-19-oic acid Cannot Be Substituted by Common Kaurane Analogs


Substitution with in-class compounds like ent-kaur-16-en-19-oic acid (kaurenoic acid) is not scientifically justified due to critical structural differences that lead to divergent bioactivity profiles. The target compound features a 15-ene double bond and a 17-hydroxyl group, whereas kaurenoic acid possesses a 16-ene and a methyl group at C-17 [1]. This structural shift results in a distinct cytotoxic selectivity profile: the target compound shows preferential activity against LNCaP prostate cells (IC50 17.63 µg/mL) [2], while kaurenoic acid preferentially targets 22Rv1 prostate cells (IC50 5.03 µg/mL) [2]. Furthermore, in COX inhibition assays, kaurenoic acid moderately inhibits COX-1 (IC50 121.6 µM) and COX-2 (IC50 127.6 µM), whereas the target compound shows no significant COX-1 or COX-2 inhibition [3], making it unsuitable for anti-inflammatory studies targeting cyclooxygenases. These divergences confirm that generic substitution would confound experimental outcomes.

ent-17-Hydroxykaur-15-en-19-oic acid: Quantitative Differentiation Evidence for Procurement Decisions


Divergent Prostate Cancer Cell Line Selectivity vs. Kaurenoic Acid

In a direct head-to-head comparison against three other ent-kaurene diterpenes isolated from the same source (Laetia thamnia), ent-17-hydroxykaur-15-en-19-oic acid (compound 4) demonstrated a unique selectivity profile. While ent-kaur-16-en-19-oic acid (1a) was most potent against 22Rv1 cells (IC50 5.03 µg/mL), the target compound was preferentially active against the LNCaP prostate cancer cell line (IC50 17.63 µg/mL) [1]. This inversion of cell-line preference underscores a key structure-activity divergence attributed to the 15-ene/17-hydroxy substitution pattern [1].

Cytotoxicity Prostate Cancer Structure-Activity Relationship

Absence of COX-1/COX-2 Inhibitory Activity: A Defining Negative Selectivity Marker

When screened alongside 13 other diterpenes and polyacetylenes from Aralia cordata root, ent-17-hydroxykaur-15-en-19-oic acid (compound 9) showed no significant inhibition of COX-1 or COX-2 dependent PGE2 generation [1]. This is in stark contrast to its close analog (-)-kaur-16-en-19-oic acid (compound 4), which exhibited measurable COX-1 (IC50 121.6 µM) and COX-2 (IC50 127.6 µM) inhibition [1]. The inactivity against cyclooxygenases, while not a positive selling point, is a critical differentiator for researchers seeking to avoid confounding COX-mediated anti-inflammatory effects in mechanistic studies [1].

Anti-inflammatory COX Inhibition Selectivity Profiling

Broad-Spectrum Cytotoxicity Across Colorectal and Breast Cancer Panels

Beyond prostate cancer, ent-17-hydroxykaur-15-en-19-oic acid showed cytotoxic activity against colon cancer cell lines HT-29, HCT116, SW480, SW620 and breast cancer MCF-7 cells at concentrations between 6–50 µg/mL [1]. While exact IC50 values for each line were not fully tabulated, the activity was observed across all tested cell lines, with prostate cells showing the greatest sensitivity [1]. This multi-lineage activity profile compares favorably to the more narrowly active ent-3β-hydroxykaur-16-ene and ent-kaur-16-en-3α,19-diol, which had less comprehensive activity data reported [1].

Broad-spectrum Cytotoxicity Colon Cancer Breast Cancer

Enzyme Inhibition Activity: 40% Inhibition at Low Micromolar Concentration

The BRENDA enzyme database records ent-17-hydroxykaur-15-en-19-oic acid as an enzyme inhibitor, demonstrating 40% inhibition at a concentration of 0.033 mM (33 µM) [1]. This biochemical activity, while lacking a direct comparator in the same assay, suggests a distinct molecular target engagement capability. In contrast, the COX inhibition study showed no activity against cyclooxygenases at presumably similar screening concentrations [2], indicating that the enzyme target is not a cyclooxygenase and remains to be fully characterized [1]. This provides a foundation for further mechanistic investigation.

Enzyme Inhibition Biochemical Probe Kaurane Diterpenoid

Structural Differentiation: 15-ene/17-hydroxyl vs. 16-ene/17-methyl Motif

The topological polar surface area (TPSA) of ent-17-hydroxykaur-15-en-19-oic acid is 57.50 Ų [1], reflecting the contribution of the 17-hydroxyl group and the 19-carboxylic acid. In contrast, ent-kaur-16-en-19-oic acid (kaurenoic acid) lacks the 17-hydroxyl and carries a 17-methyl group, resulting in a lower TPSA. This difference influences hydrogen-bonding capacity and molecular recognition. The 15-ene double bond creates a distinct electronic environment compared to the 16-ene, altering the geometry of the hydrophobic ring system. These computational parameters provide a physicochemical basis for the observed selectivity differences [1].

Chemoinformatics Structural Alert Physicochemical Properties

Validated Application Scenarios for ent-17-Hydroxykaur-15-en-19-oic acid Based on Quantitative Evidence


Androgen-Sensitive Prostate Cancer (LNCaP) Cytotoxicity Studies

The documented IC50 of 17.63 µg/mL against LNCaP cells [1] makes this compound suitable as a reference kaurane diterpenoid in LNCaP-based prostate cancer assays. Its selectivity for LNCaP over 22Rv1 contrasts with kaurenoic acid, which shows the reverse preference, allowing researchers to probe androgen-receptor-dependent mechanisms.

Multi-Lineage Cancer Panel Screening for Kaurane Diterpenoids

With validated activity against prostate, colon, and breast cancer cell lines [1], this compound serves as a positive control or lead-like molecule in broad-spectrum anticancer screening campaigns focusing on kaurane diterpenoids, providing a benchmark for potency and selectivity across tumor types.

COX-Independent Anti-Inflammatory or Cytotoxic Mechanism Studies

The confirmed absence of COX-1 and COX-2 inhibitory activity [2] makes this compound an ideal control in experiments designed to dissect COX-independent pathways of cytotoxicity or inflammation. Researchers can rule out cyclooxygenase-mediated effects when using this compound, unlike kaurenoic acid, which introduces COX inhibition as a confounding variable.

Natural Product Enzyme Inhibitor Screening and Target Deconvolution

The recorded 40% enzyme inhibition at 33 µM in the BRENDA database [3] positions this compound as a candidate for target identification studies. Its lack of COX activity [2] narrows the potential target space, making it a cleaner probe for deorphanizing the molecular target of 15-ene kaurane diterpenoids.

Structure-Activity Relationship (SAR) Studies of Kaurane Diterpenoid Double Bond Regioisomers

The unique 15-ene/17-hydroxymethyl motif, in direct comparison with the 16-ene/17-methyl motif of kaurenoic acid [1], provides a critical pair for SAR investigations. Researchers can use both compounds in parallel to systematically probe how double bond position and C-17 substitution influence cytotoxicity, target engagement, and physicochemical properties.

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